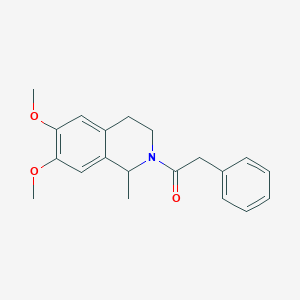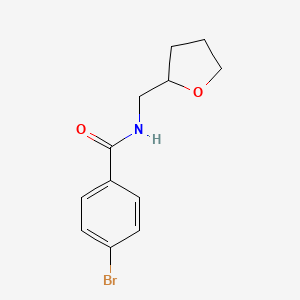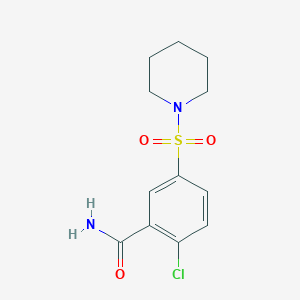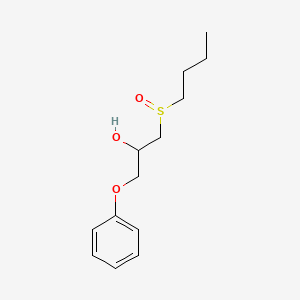![molecular formula C17H21N3O4 B3846203 2-(1-adamantyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B3846203.png)
2-(1-adamantyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-adamantyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as AFAH and has been shown to have promising results in treating various diseases.
Mecanismo De Acción
The mechanism of action of AFAH is not fully understood, but it has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell growth and inflammation. AFAH has been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins that promote inflammation. AFAH has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division.
Biochemical and Physiological Effects:
AFAH has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. AFAH has also been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors. In addition, AFAH has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AFAH has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. AFAH has been shown to have low toxicity, making it a safe compound to use in experiments. However, AFAH has some limitations for lab experiments. It has poor water solubility, which can limit its effectiveness in certain experiments. In addition, AFAH has a short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of AFAH. One area of research is the development of AFAH derivatives that have improved solubility and bioavailability. Another area of research is the study of AFAH in combination with other drugs to improve its efficacy. Additionally, the study of AFAH in animal models of cancer and inflammation can provide valuable insights into its potential therapeutic applications. Finally, the study of AFAH in clinical trials can determine its safety and efficacy in humans.
Conclusion:
In conclusion, AFAH is a promising chemical compound that has potential therapeutic applications in the treatment of cancer and inflammation-related diseases. The synthesis of AFAH has been optimized to improve the yield and purity of the final product. AFAH has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand the potential of AFAH as a therapeutic agent.
Aplicaciones Científicas De Investigación
AFAH has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-bacterial properties. AFAH has been tested in vitro and in vivo for its efficacy in treating various types of cancer, including breast, lung, and prostate cancer. In addition, AFAH has been studied for its potential use in treating inflammation-related diseases such as arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
2-(1-adamantyl)-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c21-15(19-18-10-14-1-2-16(24-14)20(22)23)9-17-6-11-3-12(7-17)5-13(4-11)8-17/h1-2,10-13H,3-9H2,(H,19,21)/b18-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJYXUHJLTXSFM-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NN=CC4=CC=C(O4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)N/N=C\C4=CC=C(O4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
acetate](/img/structure/B3846122.png)
![[1-(2-nitrobenzyl)-2-piperidinyl]methanol](/img/structure/B3846135.png)
![[1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinyl]methanol](/img/structure/B3846155.png)
![(4-methoxy-2,3-dimethylbenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B3846163.png)
![2-[1-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]pyridine](/img/structure/B3846167.png)

![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B3846173.png)
![2-{1-[4-(methylthio)benzyl]-2-piperidinyl}ethanol](/img/structure/B3846180.png)



![4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}benzoic acid](/img/structure/B3846215.png)


